molecular formula C7H6F3NO B1358264 2-Methoxy-4-(trifluoromethyl)pyridine CAS No. 219715-34-1

2-Methoxy-4-(trifluoromethyl)pyridine

Cat. No. B1358264
CAS RN: 219715-34-1
M. Wt: 177.12 g/mol
InChI Key: BYGXVIBRFSQTPY-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It has a molecular formula of C7H6F3NO and an average mass of 177.124 Da .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 4th position .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the preparation of aminopyridines via amination reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 172.9±40.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.2±3.0 kJ/mol and a flash point of 58.4±27.3 °C .

Scientific Research Applications

Synthesis and Molecular Structure

2-Methoxy-4-(trifluoromethyl)pyridine plays a crucial role in the synthesis of new heterocyclic ligands and molecular structures. In one study, new ligands like 2,6-bis-(2'-hydroxyphenyl)pyridine were prepared, where 2,6-bis-(2'-methoxyphenyl)pyridine was analyzed using X-Ray analysis to understand molecular interactions and structure (Silva et al., 1997).

Trifluoroacetylation of Arenes

This compound is significant in the trifluoroacetylation of arenes, a process useful in organic synthesis. A study showed how this compound can be used under Friedel–Crafts conditions to trifluoroacetylate various arenes like benzene and naphthalene, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).

Synthesis of Alkyl Aminopyrroles

The compound is instrumental in the synthesis of alkyl aminopyrroles. A 2018 study described using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, for preparing trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).

Hypervalent Complex Formation

This chemical is used in forming hypervalent complexes of trifluorosilanes with pyridine, which is significant in supramolecular chemistry. A 2005 study reported the formation of pentacoordinate and hexacoordinate complexes with pyridine and 4-methoxypyridine through intermolecular Si...N interactions (Nakash et al., 2005).

Corrosion Inhibition in Mild Steel

Research has shown that pyridine derivatives, including this compound, are effective corrosion inhibitors for mild steel in acidic environments. These inhibitors form a protective film on the steel surface and are studied through techniques like gravimetric and electrochemical impedance spectroscopy (Ansari et al., 2015).

Synthesis of Trifluoromethyl-Substituted Pyridinol Derivatives

The compound is used in synthesizing trifluoromethyl-substituted pyridinol derivatives. A 2004 study discussed an unusual reaction mechanism and crystal packing involved in the synthesis of these derivatives (Flögel et al., 2004).

Formation of 2,3-Pyridyne

This compound has been used in methods for2,3-Pyridyne formation, showcasing its importance in synthetic chemistry. A study demonstrated the use of 2-chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine as precursors for 4-methoxy-2,3-pyridyne, highlighting a novel approach in creating reactive pyridyne intermediates (Walters & Shay, 1995).

Photophysical Evaluation and Computational Study

This compound is studied for its photophysical properties, particularly in the synthesis of fluorescent pyridine compounds. Research in 2019 focused on synthesizing and investigating the spectroscopic properties of various 2-substitued pyridines, indicating their potential in applications requiring fluorescence (Hagimori et al., 2019).

Structural Analysis

Structural analysis of derivatives of this compound provides insights into their geometric and electronic properties. A 1990 study on 2-methoxy-3,5-dinitropyridine revealed its non-planar molecular structure and the orientation of the methoxy group in relation to the pyridine ring, contributing to the understanding of substituent effects on pyridine shapes (Punte et al., 1990).

Functionalization of Trifluoromethyl-Substituted Pyridines

The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including this compound, have been explored for creating diverse pyridinecarboxylic acids. This study highlights the compound's versatility in organic synthesis (Schlosser & Marull, 2003).

Mechanism of Action

The biological activities of 2-Methoxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Methoxy-4-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGXVIBRFSQTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889132
Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219715-34-1
Record name 2-Methoxy-4-(trifluoromethyl)pyridine
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name 2-Methoxy-4-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A solution having 5.05 g (27.8 mmol) of 2-chloro-4-trifluoromethylpyridine and 3.59 g (66.5 mmol) of sodium methoxide dissolved in 40 ml of methanol was stirred under reflux with heating for 4 hours. Water was added to terminate the reaction, followed by extraction with diethyl ether. The organic layer was dried over anhydrous sodium sulfate and subjected to filtration on the pad of a silica gel cake. The solvent was distilled off under reduced pressure to obtain 4.19 g (yield: 85%) of 4-trifluoromethyl-2-methoxypyridine.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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